

Comparative Guide: NMR Characterization of 4-Azido-3-nitrophenol

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Compound of Interest

Compound Name: 4-Azido-3-nitrophenol

CAS No.: 6086-33-5

Cat. No.: B1383114

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Executive Summary

4-Azido-3-nitrophenol (CAS: 88489-83-2) is a critical bifunctional intermediate used primarily in photoaffinity labeling and "click" chemistry (CuAAC). Its structural integrity is defined by the coexistence of a phenolic hydroxyl group, a meta-nitro group, and a para-azido moiety.

This guide provides a technical comparison between **4-Azido-3-nitrophenol** and its primary synthetic precursor, 4-Amino-3-nitrophenol. Distinguishing these two is the most common analytical challenge in production, as incomplete diazotization or azide displacement results in inseparable mixtures.

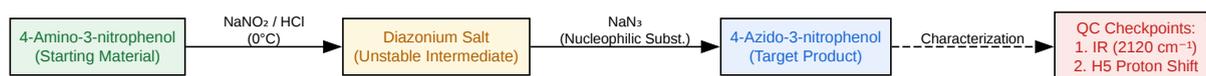
Key Analytical Takeaway: The transformation from amine to azide induces a distinct downfield shift in the ortho-proton (H5) and introduces a diagnostic IR stretch at $\sim 2120\text{ cm}^{-1}$, which is the definitive "Go/No-Go" quality control marker.

Structural Logic & Synthesis Workflow

To understand the NMR shifts, one must visualize the electronic environment changes during synthesis. The synthesis typically proceeds via the diazotization of 4-amino-3-nitrophenol followed by nucleophilic displacement with sodium azide.

Experimental Workflow Diagram

The following diagram outlines the critical pathway and the associated structural changes that dictate the NMR spectrum.



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Figure 1: Synthesis workflow from amino-precursor to azido-product, highlighting the critical QC checkpoints.

Comparative NMR Analysis

The primary challenge is verifying the conversion of the electron-donating Amino group () to the electron-withdrawing Azide group ().

Predicted NMR Shift Comparison (DMSO-)

The table below contrasts the expected chemical shifts. Note the specific movement of the H5 proton.

Position	Proton Type	4-Amino-3-nitrophenol (Precursor)	4-Azido-3-nitrophenol (Product)	Shift (Approx)	Mechanistic Reason
H2	Ar-H (d, Hz)	~7.45 ppm	~7.60 ppm	+0.15	Ortho to (deshielded in both).
H6	Ar-H (dd, Hz)	~7.00 ppm	~7.25 ppm	+0.25	Meta to substituent; inductive effect of .
H5	Ar-H (d, Hz)	~6.90 ppm	~7.45 ppm	+0.55	CRITICAL: Loss of strong shielding from .
-NH2	Amine (Broad s)	~5.0 - 6.0 ppm	ABSENT	N/A	Diagnostic loss of signal.
-OH	Phenol (Broad s)	~10.0 - 11.0 ppm	~10.5 - 11.0 ppm	Minimal	Exchangeable; pH dependent.

Coupling Constants () Analysis

- (Ortho): ~8.8 – 9.0 Hz.^[1] This large coupling defines the protons adjacent to the azide/amine.
- (Meta): ~2.5 – 2.8 Hz.^[1] This fine splitting connects the proton between the functional groups (H2) to the proton ortho to the phenol (H6).
- (Para): ~0 Hz. Generally not observed.

Interpretation Strategy

- Identify H5: In the precursor, H5 is often the most upfield aromatic signal due to the strong electron-donating nature of the amine. In the product, this signal moves downfield, often overlapping with or surpassing H6.
- Check for Residual Amine: Look for the broad singlet around 5-6 ppm (in DMSO) or 3-4 ppm (in CDCl_3 , though solubility is poor). Its presence indicates incomplete diazotization.

Orthogonal Validation: Infrared Spectroscopy (IR)

NMR alone can be ambiguous if the product is impure. IR is the definitive orthogonal method for azides.

- Azide Stretch (cm^{-1}): A strong, sharp, asymmetric stretching band appears at 2100–2150 cm^{-1} .
 - Note: This region is typically silent in the precursor spectrum.
- Nitro Stretch: Symmetric and asymmetric stretches at 1530 cm^{-1} and 1350 cm^{-1} will remain present in both spectra.

Experimental Protocol: Synthesis & Characterization

Standardized protocol for generating the characterization sample.

Materials

- 4-Amino-3-nitrophenol (1.0 eq)[2]
- Sodium Nitrite (NaNO_2), 1.3 eq)
- Sodium Azide (NaN_3)

, 1.5 eq)

- Hydrochloric Acid (37%)[2]
- Solvent: Water / DMSO-
(for analysis)

Step-by-Step Methodology

- Diazotization: Dissolve 4-amino-3-nitrophenol in water/HCl at 0°C. Add

dropwise while maintaining temperature < 5°C. The formation of a clear solution (diazonium salt) indicates step 1 completion.
- Azidation: Add

solution dropwise to the diazonium mixture. Caution: Evolution of nitrogen gas.
- Workup: Extract with ethyl acetate, wash with brine, and dry over

.
- NMR Prep: Dissolve ~10 mg of the dried orange/brown solid in 0.6 mL DMSO-

.

Self-Validating QC Check

- Pass: Spectrum shows three aromatic protons (integral 1:1:1) and NO broad singlet at 5.0-6.0 ppm. IR shows peak at ~2120 cm⁻¹.
- Fail: Spectrum shows complex multiplets (mixture of starting material) or lack of aromatic splitting (decomposition).

References

- Synthesis & Application Source
 - Title: Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases.

- Context: Describes the synthesis of **4-azido-3-nitrophenol** (Compound 11c)
- Source:
- General NMR Data for Nitrophenols
 - Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
 - URL:[[Link](#)]
- Aryl Azide Characterization Standards
 - Title: Infrared Spectra of Organic Azides.[3][4][5][6]
 - Source: Analytical Chemistry (ACS).
 - Context: Defines the characteristic 2100-2160 cm^{-1} range for aryl azides.
 - URL:[[Link](#)]

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